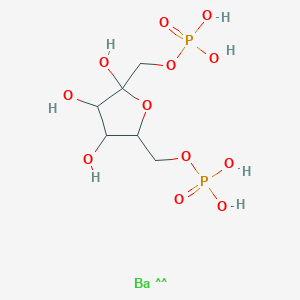
FERROUS CHLORIDE DIHYDRATE
Overview
Description
Ferrous Chloride Dihydrate, with the chemical formula FeCl2·2H2O, is a greenish-white crystalline solid . It is highly soluble in water, releasing heat upon dissolution . This compound is known for its reductive properties and serves as a source of ferrous ions in a variety of industrial and chemical processes .
Synthesis Analysis
Ferrous chloride is prepared by the addition of iron powder to a solution of hydrochloric acid in methanol . This reaction gives the methanol solvate of the dichloride, which upon heating in a vacuum at about 160 °C converts to anhydrous FeCl2 .Chemical Reactions Analysis
Ferrous chloride is known to react with hydrochloric acid, resulting in the formation of hydrated forms of ferrous chloride . These solutions are often referred to as “spent acid” or “pickle liquor”, especially when the hydrochloric acid is not completely consumed .Physical And Chemical Properties Analysis
Ferrous Chloride Dihydrate is soluble in water, methanol, ethanol, acetone, and benzene . It is insoluble in ether . Its aqueous solution can undergo mild hydrolysis .Scientific Research Applications
Water Treatment
Ferrous Chloride Dihydrate is often used in water treatment processes. It serves as a reducing flocculant in the removal of phosphates and the clarification of drinking water .
Waste Management
This compound has been used in the treatment of waste materials. For instance, it has been applied in the control of dissolved sulfides in interceptor sewers .
Electrolysis
Chloride compounds like Ferrous Chloride Dihydrate can conduct electricity when fused or dissolved in water. They can be decomposed by electrolysis to chlorine gas and the metal .
Material Science
In the field of material science, Ferrous Chloride Dihydrate has been used in the synthesis of uniform antiferromagnetic ferrous chloride cubes from waste tin cans .
Chemical Synthesis
Ferrous Chloride Dihydrate is used as a reagent in chemical synthesis. It serves as a reducing agent in various chemical reactions .
Metallurgy
In metallurgy, Ferrous Chloride Dihydrate is used in the manufacturing of other iron compounds. It also serves as a reducing agent in the production of metallic iron .
Mechanism of Action
Target of Action
Ferrous Chloride Dihydrate, also known as Iron (II) Chloride Dihydrate, is a compound that primarily targets iron-dependent biochemical processes . It is involved in various physiological and pathological contexts, including the regulation of redox homeostasis and the production of reactive oxygen species (ROS) .
Mode of Action
Ferrous Chloride Dihydrate interacts with its targets by participating in redox reactions. It can cause a decrease in the absorption of certain compounds, resulting in a reduced serum concentration and potentially a decrease in efficacy . For example, it can decrease the absorption of Alendronic acid, Calcium Phosphate, Calcium phosphate dihydrate, and Carbidopa .
Biochemical Pathways
Ferrous Chloride Dihydrate affects the ferroptosis pathway, a form of programmed cell death characterized by iron overload, reactive oxygen species accumulation, and lipid peroxidation . This pathway is regulated by various signaling pathways and associated proteins, including Nrf2, P53, and YAP/TAZ .
Pharmacokinetics
It is known that the compound is highly soluble in water , which could influence its absorption and distribution in the body.
Result of Action
The molecular and cellular effects of Ferrous Chloride Dihydrate’s action are primarily related to the induction of ferroptosis . This process leads to cell death through the accumulation of lipid peroxidation in cells, with the endoplasmic reticulum membrane being the primary site of lipid peroxidation . Iron ions, via the Fenton reaction, enhance the production of reactive oxygen species (ROS) by mitochondria, leading to the damage of cellular membranes and ultimately resulting in ferroptosis .
Action Environment
The action, efficacy, and stability of Ferrous Chloride Dihydrate can be influenced by various environmental factors. For instance, the presence of other ions in the environment can affect the regulatory roles of Ferrous Chloride Dihydrate in ferroptosis . Additionally, the compound’s solubility in water suggests that its action could be influenced by the hydration level of the environment.
Safety and Hazards
When handling Ferrous Chloride Dihydrate, it is advised to avoid dust formation, breathing mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment should be worn . It is also recommended to ensure adequate ventilation and to keep people away from and upwind of any spill or leak .
Future Directions
Ferrous Chloride Dihydrate has potential applications in various fields. For instance, a study has explored the synthesis of an antioxidative ferrous complex by introducing iron nanoparticles into the Maillard reaction . This work provides a new way to prepare antioxidative ferrous complex and potential applications in agrochemicals .
properties
IUPAC Name |
dichloroiron;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2ClH.Fe.H2O/h2*1H;;1H2/q;;+2;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQKHTJFZNMYFQC-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.Cl[Fe]Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl2FeH2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1416134-41-2 | |
| Record name | Iron chloride (FeCl2), hydrate (1:7) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1416134-41-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID201337585 | |
| Record name | Ferrous chloride dihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201337585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ferrous chloride hydrate | |
CAS RN |
18990-23-3, 16399-77-2, 13478-10-9, 20049-66-5, 23838-02-0 | |
| Record name | Ferrous chloride hexahydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18990-23-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ferrous chloride dihydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16399-77-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ferrous chloride tetrahydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13478-10-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Iron chloride (FeCl2), monohydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20049-66-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Iron chloride (FeCl2), hydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23838-02-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ferrous chloride dihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201337585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: Why is the presence of ferrous chloride dihydrate (FeCl₂·2H₂O) considered less problematic than ferrous chloride tetrahydrate (FeCl₂·4H₂O) in the preservation of archaeological iron?
A1: Research indicates that while both ferrous chloride tetrahydrate (FeCl₂·4H₂O) and akaganéite (β-FeOOH) promote corrosion in archaeological iron, ferrous chloride dihydrate (FeCl₂·2H₂O) does not []. This difference arises from their varying hygroscopic properties and their impact on the microenvironment surrounding the iron artifacts.
Q2: What recommendations does the research paper provide regarding the storage of archaeological iron recovered from chloride-rich environments?
A2: The research strongly recommends storing archaeological iron from chloride-rich environments at a relative humidity (RH) of 12% or lower []. This recommendation stems from the observation that iron corrosion in the presence of FeCl₂·4H₂O and β-FeOOH significantly accelerates at RH levels of 25% and above []. Maintaining a low RH effectively prevents the formation of corrosive agents, ensuring the long-term preservation of these valuable artifacts.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-cyclopropyl-6,8-difluoro-4-oxo-7-((4aR,7aR)-tetrahydro-1H-pyrrolo[3,4-b]pyridin-6(2H,7H,7aH)-yl)-1](/img/no-structure.png)

![Dirhodium Tetrakis[N-phthaloyl-(S)-tert-leucinate] Bis(ethyl Acetate) Adduct](/img/structure/B1149724.png)



